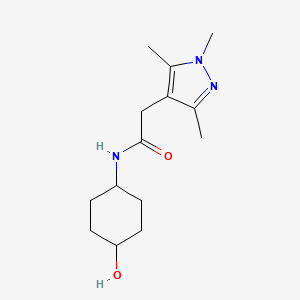
4-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid is a synthetic organic compound with the molecular formula C10H15N3O5 It is characterized by the presence of a pyrazole ring substituted with an isopropoxy group and a nitro group, attached to a butanoic acid chain
準備方法
The synthesis of 4-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a nitrating agent such as nitric acid.
Attachment of the Isopropoxy Group: The isopropoxy group is introduced via an etherification reaction using isopropyl alcohol and an appropriate catalyst.
Formation of the Butanoic Acid Chain: The butanoic acid chain is attached through a carboxylation reaction, typically involving the use of carbon dioxide and a suitable base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
4-(3-Isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the isopropoxy group, using oxidizing agents like potassium permanganate.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents using appropriate reagents.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, potassium permanganate, and various electrophiles for substitution reactions. Major products formed from these reactions include amino derivatives, oxidized products, and substituted pyrazoles.
科学的研究の応用
4-(3-Isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 4-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring may also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
類似化合物との比較
4-(3-Isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid can be compared with other similar compounds, such as:
4-(3-Methoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid: Similar structure but with a methoxy group instead of an isopropoxy group.
4-(3-Isopropoxy-4-amino-1H-pyrazol-1-yl)butanoic acid: Similar structure but with an amino group instead of a nitro group.
4-(3-Isopropoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a propanoic acid chain instead of a butanoic acid chain.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
4-(4-nitro-3-propan-2-yloxypyrazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-7(2)18-10-8(13(16)17)6-12(11-10)5-3-4-9(14)15/h6-7H,3-5H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIGEEYTBZXMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NN(C=C1[N+](=O)[O-])CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[benzyl(methyl)amino]-N-[(3,5-difluorophenyl)methyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2902120.png)



![3-(4-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2902124.png)

![(2E)-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2902126.png)
![[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2902128.png)




![3-[(5-Chlorothiophen-2-yl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2902140.png)

